molecular formula C11H21NO2SSi B1407754 (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol CAS No. 1381778-87-5

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol

Cat. No.: B1407754
CAS No.: 1381778-87-5
M. Wt: 259.44 g/mol
InChI Key: OAXYVEHXRZFYSC-UHFFFAOYSA-N
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Description

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: is a chemical compound that features a thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired protected compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Reduced thiazole derivatives.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: can be compared with other thiazole derivatives and TBDMS-protected compounds:

    Similar Compounds: Thiazole derivatives with different substituents, such as (2-amino-4-methylthiazole) and (2-mercaptothiazole).

    Uniqueness: The combination of a thiazole ring with a TBDMS-protected hydroxymethyl group provides unique reactivity and stability, making it valuable for specific synthetic applications.

This compound’s unique structure and reactivity make it a versatile tool in various fields of research and industry.

Properties

IUPAC Name

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6,13H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYVEHXRZFYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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